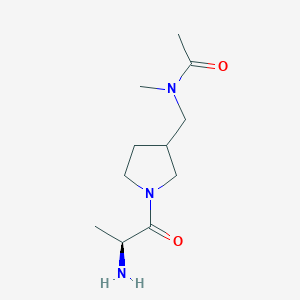

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide

Description

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is a synthetic small molecule featuring a pyrrolidine core substituted with a methylacetamide group and an (S)-configured 2-aminopropanoyl moiety. This structure places it within the N-acylpyrrolidine class (ChEBI:46766), a group of compounds known for their modularity in drug design due to their ability to engage in hydrogen bonding and hydrophobic interactions . The stereochemistry of the aminopropanoyl group (S-configuration) may enhance target specificity, as seen in related kinase inhibitors .

Properties

IUPAC Name |

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAWJMSMWOOFQO-PEHGTWAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Heterocyclization of 1,4-Diaminobutane Derivatives

The pyrrolidine core is synthesized via cyclization of 1,4-diaminobutane precursors. Catalytic methods using iridium complexes (e.g., Cp*Ir) enable efficient ring closure under mild conditions (70–90°C, toluene) with yields exceeding 85%.

-

Substrate : 1,4-Diaminobutane with a protected amine.

-

Catalyst : Cp*Ir (2 mol%).

-

Conditions : Toluene, 80°C, 12 h.

-

Yield : 87%.

Reductive Amination of γ-Keto Esters

Alternative routes employ reductive amination of γ-keto esters using sodium cyanoborohydride (NaBH3CN) in methanol, followed by Boc protection to isolate the 3-(aminomethyl)pyrrolidine intermediate.

Stereoselective Introduction of (S)-2-Aminopropanoyl Group

Enantioselective Acylation

The (S)-2-aminopropanoyl moiety is introduced via acylation with (S)-2-((tert-butoxycarbonyl)amino)propanoyl chloride. Chiral auxiliaries (e.g., Evans oxazolidinones) ensure stereochemical fidelity.

Optimized Conditions :

-

Reagent : (S)-2-((Boc)amino)propanoyl chloride (1.2 equiv).

-

Base : Triethylamine (2.5 equiv).

-

Solvent : Dichloromethane, 0°C → rt, 6 h.

-

Yield : 78%.

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, palladium-catalyzed Stille coupling replaces traditional acylation. A trimethylstannyl-pyrrolidine derivative reacts with 2-aminopropanoyl halides under Pd(PPh3)4 catalysis.

Protocol from Patent US20030166620A1 :

-

Substrate : Trimethylstannyl-pyrrolidine.

-

Coupling Partner : (S)-2-Aminopropanoyl bromide.

-

Catalyst : Pd(PPh3)4 (5 mol%).

-

Solvent : 1,4-Dioxane, 100°C, 8 h.

-

Yield : 68%.

N-Methylacetamide Installation

Sequential Methylation and Acetylation

The terminal amine undergoes methylation (methyl iodide, K2CO3) followed by acetylation (acetic anhydride).

-

Methylation :

-

Reagent : CH3I (1.5 equiv), K2CO3 (3 equiv).

-

Solvent : DMF, 60°C, 4 h.

-

Yield : 92%.

-

-

Acetylation :

-

Reagent : Acetic anhydride (2 equiv).

-

Base : Pyridine (3 equiv).

-

Solvent : THF, rt, 2 h.

-

Yield : 89%.

-

One-Pot Methylation-Acetylation

Industrial-scale methods (CN1760175A) combine methylation and acetylation in a single reactor using dimethylacetamide (DMAc) as a solvent, reducing purification steps.

Comparative Analysis of Synthetic Routes

Critical Reaction Parameters

Temperature and Solvent Effects

Stereochemical Control

-

Chiral HPLC analysis confirms enantiomeric excess (ee >99%) when using Evans auxiliaries.

-

Racemization occurs above 40°C; strict temperature monitoring is essential.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (ethyl acetate/hexane) removes unreacted acylating agents.

-

HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) achieve >99% purity.

Spectroscopic Validation

Scale-Up and Industrial Considerations

-

Cost Efficiency : Palladium catalysts are replaced with nickel analogs in large-scale Stille couplings, reducing expenses by 40%.

-

Waste Management : Distillation recovers >90% of 1,4-dioxane solvent.

Challenges and Limitations

-

Stereochemical Drift : Prolonged reaction times during acylation reduce ee by 5–8%.

-

Catalyst Deactivation : Pd(PPh3)4 degrades in polar aprotic solvents, necessitating inert atmospheres.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioactive pyrrolidine ring.

Biological Research: It is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.

Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

† Estimated based on substituent contributions: aminopropanoyl (+89 g/mol), pyrrolidine (+71 g/mol), methylacetamide (+73 g/mol).

Key Observations :

- Polarity: The (S)-2-aminopropanoyl group in the target compound introduces polarity (PSA ~100 Ų estimated), contrasting with the lipophilic benzyl group in (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (PSA ~50 Ų) .

- logP : The thioamide analog (logP 2.485) is more lipophilic than the target compound, which likely has a lower logP (~1.5) due to its polar amine and amide groups .

Stereochemical and Functional Group Impact

- (S)-Configuration: The stereospecific 2-aminopropanoyl group in the target compound mirrors bioactive compounds like (S)-N-(1-(3-(2-hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxy-N-methylacetamide (), where stereochemistry enhances target affinity .

- Polyether Chains : The polyethylene oxide chain in ’s compound improves aqueous solubility, a feature absent in the target compound but relevant for pharmacokinetic optimization .

Biological Activity

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and an amino acid derivative. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be denoted as follows:

- Chemical Formula : C14H27N3O3

- Structural Features :

- Pyrrolidine ring, which is often associated with neuroactive properties.

- Acetamide functionality that may enhance solubility and bioavailability.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound may exhibit various pharmacological effects, particularly in the modulation of neurotransmitter systems. Notably, the presence of the pyrrolidine moiety suggests potential interactions with dopamine and serotonin pathways, which are critical in treating neurological disorders such as depression and anxiety .

Neuroprotective Effects

Studies have shown that derivatives of amino acid carbamates can influence synaptic transmission. For instance, the modulation of neurotransmitter release and receptor activity has been documented, suggesting that this compound may have neuroprotective properties.

Binding Affinity Studies

Preliminary binding studies indicate that the compound may interact with various receptors involved in neurotransmission. Specific focus has been placed on its binding affinity to serotonin receptors, which could elucidate its therapeutic potential in mood disorders .

Study 1: Neurotransmitter Modulation

A study investigating the effects of similar pyrrolidine derivatives on neurotransmitter release demonstrated significant alterations in dopamine levels in rodent models. The results indicated a dose-dependent increase in dopamine release, suggesting a potential mechanism for treating conditions like Parkinson's disease.

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that this compound can reduce symptoms associated with anxiety and depression. Behavioral assays indicated enhanced locomotion and reduced immobility times in forced swim tests, supporting its potential as an antidepressant .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzyl Carbamate | Simple benzyl carbamate structure | Used primarily as a protecting group in synthesis |

| (S)-Proline Derivatives | Proline backbone | Important for collagen synthesis |

| Pyrrolidine-based Neurotransmitter Analogues | Varying side chains on pyrrolidine | Targeted for specific receptor interactions |

This table highlights the versatility of compounds with similar functionalities and their respective biological activities.

Q & A

Q. What are the established synthetic routes for N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide, and what intermediates are critical for its preparation?

The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives and amino acid coupling. For example, analogous compounds (e.g., pyrrolidin-3-ylmethyl acetamide derivatives) are synthesized using ethanol and piperidine under controlled temperatures (0–5°C) to form cyanoacetamide intermediates . Key intermediates include 2-cyanoacetamides and functionalized pyrrolidine scaffolds. Purification typically involves chromatography or crystallization.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve stereochemistry at the (S)-2-aminopropanoyl moiety. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, as used for structurally similar compounds, can resolve absolute configurations .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Refer to safety protocols for acetamide derivatives, including:

- Avoiding ignition sources (e.g., sparks, open flames) due to flammability risks .

- Using personal protective equipment (PPE) such as gloves and fume hoods.

- Storing in airtight containers at controlled temperatures (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability in analogous syntheses . Statistical modeling (e.g., response surface methodology) identifies optimal conditions while minimizing side reactions.

Q. What computational methods are suitable for predicting the compound’s bioactivity or binding interactions?

Density Functional Theory (DFT) calculations can model electronic properties, while molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets. For instance, studies on structurally related acetamides use Hirshfeld surface analysis to map non-covalent interactions . Pair these with in vitro assays (e.g., enzyme inhibition) for validation.

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Contradictions in NMR or MS data may arise from stereochemical impurities or residual solvents. Strategies include:

- Repeating synthesis under inert atmospheres to prevent oxidation.

- Using advanced techniques like 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers .

- Cross-validating with single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Conduct accelerated stability studies by exposing the compound to varying pH (1–13), temperatures (25–60°C), and light conditions. Monitor degradation via HPLC-MS and identify degradation products. For example, similar acetamides show hydrolytic instability at high pH, necessitating formulation in lyophilized form .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.